molecular formula C19H22N2O B1613098 3-(4-Methylpiperazinomethyl)benzophenone CAS No. 898788-28-8

3-(4-Methylpiperazinomethyl)benzophenone

Cat. No.: B1613098
CAS No.: 898788-28-8
M. Wt: 294.4 g/mol
InChI Key: KAOMSNUYJABMCG-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazinomethyl)benzophenone is an organic compound with the molecular formula C19H22N2O. It is a derivative of benzophenone, featuring a piperazine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazinomethyl)benzophenone typically involves the reaction of benzophenone with 4-methylpiperazine under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the piperazine, followed by nucleophilic substitution on the benzophenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazinomethyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-(4-Methylpiperazinomethyl)benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazinomethyl)benzophenone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating them. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperazinomethyl)benzophenone is unique due to its specific substitution pattern on the benzophenone core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-20-10-12-21(13-11-20)15-16-6-5-9-18(14-16)19(22)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOMSNUYJABMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643406
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-28-8
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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